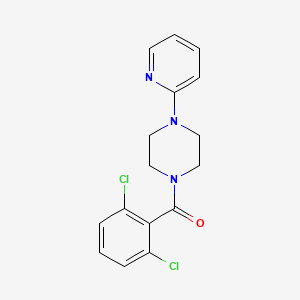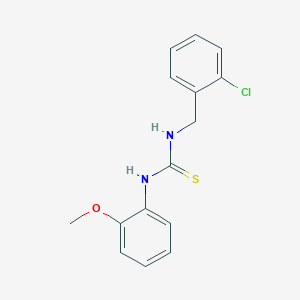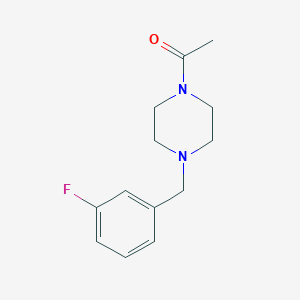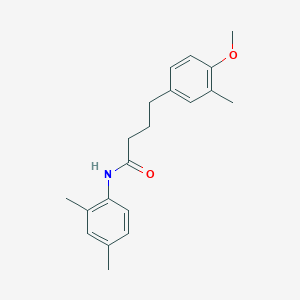![molecular formula C16H16N2O4 B5706652 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone, also known as MNPA, is an organic compound that has been extensively studied for its potential applications in scientific research. MNPA is a member of the family of nitroaromatic compounds, which are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone is not fully understood, but it is believed to involve the formation of covalent adducts with DNA lesions. This results in a change in the fluorescence properties of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone, allowing for the detection of DNA damage.
Biochemical and Physiological Effects:
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for studying DNA damage. It has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone is its ability to selectively bind to DNA lesions, making it a valuable tool for studying DNA damage and repair mechanisms. However, 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has limitations in terms of its sensitivity and specificity, and further research is needed to optimize its use in these applications.
Direcciones Futuras
There are several future directions for research on 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone. One area of focus is the development of new synthetic methods to improve the yield and purity of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone. Another area of research is the optimization of its use as a fluorescent probe for the detection of DNA damage, including the development of new imaging techniques and the exploration of its potential as a diagnostic tool for cancer and other diseases. Additionally, further research is needed to explore the potential therapeutic applications of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone, including its use as an antioxidant and in the treatment of oxidative stress-related diseases.
Métodos De Síntesis
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone can be synthesized through a multi-step process involving the reaction of 3-nitrobenzaldehyde with 3-methoxyaniline, followed by reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained through a condensation reaction of the resulting amine with 1-(3-nitrophenyl)propan-1-one.
Aplicaciones Científicas De Investigación
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has shown promising results in a variety of scientific research applications. One of the most significant areas of research is its potential as a fluorescent probe for the detection of DNA damage. 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to selectively bind to DNA lesions and emit a fluorescent signal, making it a valuable tool for studying DNA damage and repair mechanisms.
Propiedades
IUPAC Name |
3-(3-methoxyanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-15-7-3-5-13(11-15)17-9-8-16(19)12-4-2-6-14(10-12)18(20)21/h2-7,10-11,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVCNQAFVKYWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3-Methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)

